Tetraammineplatinum(II)hydrogen phosphate
Description
Historical Context and Evolution of Platinum(II) Coordination Chemistry Research
The foundations of modern coordination chemistry were largely built upon the meticulous experimental work of Alfred Werner in the late 19th century, for which he received the Nobel Prize in Chemistry in 1913. libretexts.orglibretexts.org His research, which challenged and ultimately overthrew the prevailing "chain theory," extensively utilized ammine complexes of metals like cobalt and platinum. libretexts.org Werner examined several series of metal halide complexes with ammonia (B1221849), including adducts of platinum(IV) chloride (PtCl₄) with varying numbers of ammonia molecules (PtCl₄·nNH₃, where n = 2–6). libretexts.orglibretexts.org
Through careful experiments, such as precipitation reactions to count the number of free chloride ions, Werner deduced that ligands were bound directly to the central metal ion in a "coordination sphere." libretexts.org His studies on platinum complexes were crucial in establishing the concept of coordination numbers, with a coordination number of 4 being established for Pt(II). libretexts.org These early investigations into platinum-ammine complexes were pivotal, providing the empirical evidence needed to propose octahedral and square-planar geometries for coordination compounds, a key insight that laid the groundwork for the field of stereochemistry in coordination chemistry. libretexts.orgwikipedia.org The historical development of nomenclature for these compounds also reflects the evolving understanding of their structure and composition. mdpi.com
Significance of Ammine Ligands in Platinum(II) Complex Stability and Reactivity
Ammine (NH₃) ligands play a crucial role in the chemistry of platinum(II) complexes. As neutral, monodentate ligands, they form strong sigma bonds with the platinum(II) center through the lone pair of electrons on the nitrogen atom. The stability of the resulting complexes is significant, a factor that contributed to their importance in the foundational studies of coordination chemistry, as they are readily prepared and characterized. wikipedia.org
The Pt-N bond is robust, and ammine ligands are generally considered strong-field ligands in the spectrochemical series relative to water. wikipedia.org This leads to metal ammine complexes being more stable than their corresponding aqua complexes. wikipedia.org The nature of the ammine ligand influences the electronic properties and reactivity of the platinum center. The presence of N-H bonds allows for hydrogen bonding interactions, which can influence the crystal packing and solubility of the complexes. researchgate.net The fundamental principles learned from simple ammine complexes, such as cisplatin (B142131) (cis-[PtCl₂(NH₃)₂]), have been extended to more complex systems with bidentate or hybrid amine ligands, which are explored for various applications. rsc.orgnih.govmdpi.com
Research Landscape of Tetraammineplatinum(II) Species in Chemical Science
The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, is a classic example of a square-planar d⁸ metal complex. researchgate.net It serves as a valuable starting material and intermediate in the synthesis of a wide range of other platinum compounds. americanelements.comgoogle.comgoogle.com Research into tetraammineplatinum(II) species is diverse, spanning several areas of chemical science.
In materials science, tetraammineplatinum(II) salts are used as precursors for the synthesis of catalysts. nih.gov For example, the thermolysis of these complexes can produce nanosized platinum or platinum-oxide composites that exhibit high catalytic activity in oxidation reactions. nih.govresearchgate.net Tetraammineplatinum(II) hydrogen phosphate (B84403), specifically, is utilized as a platinum electroplating solution, particularly for applications in the aerospace industry. americanelements.com
In synthetic inorganic chemistry, the tetraammineplatinum(II) moiety is a robust building block. Its ligands can be systematically substituted to study reaction mechanisms, or it can be combined with different anions to create materials with specific properties. For instance, reacting Pt(NH₃)₄₂ with potassium chloroplatinite yields Magnus's green salt, [Pt(NH₃)₄][PtCl₄], a material known for its one-dimensional conductive properties. google.com The synthesis of high-purity tetraammineplatinum(II) salts, such as the hydrogen phosphate, is an area of interest, with methods being developed to minimize impurities like chloride ions for high-end applications. google.com
Tetraammineplatinum(II) Hydrogen Phosphate: A Detailed Profile
Tetraammineplatinum(II) hydrogen phosphate, with the chemical formula Pt(NH₃)₄, is a specific salt of the tetraammineplatinum(II) cation. pgmschem.com It is recognized for its application as a platinum plating solution and as a pharmaceutical intermediate. americanelements.com
Table 1: Chemical and Physical Properties of Tetraammineplatinum(II) Hydrogen Phosphate
| Property | Value |
|---|---|
| CAS Number | 127733-98-6 pgmschem.com |
| Molecular Formula | Pt(NH₃)₄(HPO₄) pgmschem.com or H₁₆N₄O₈P₂Pt nih.gov |
| Molar Weight | 359.18 g/mol pgmschem.com or 457.18 g/mol nih.gov |
| Appearance | Colorless liquid or solution lookchem.comalfa-chemistry.com |
| Solubility | Miscible with water lookchem.comchemicalbook.com |
| IUPAC Name | azane;dihydrogen phosphate;platinum(2+) nih.govalfa-chemistry.com |
Note: Discrepancies in molecular formula and weight may arise from different representations of the compound (single hydrogen phosphate vs. two dihydrogen phosphate ions for charge balance).
A patented method for synthesizing high-purity tetraammineplatinum(II) hydrogen phosphate involves a two-step process. First, tetraammineplatinum chloride is reacted with silver oxide under dark conditions to produce tetraammineplatinum dihydroxide, precipitating silver chloride. google.com The resulting intermediate is then reacted with phosphoric acid to yield the final product. google.com This method is designed to effectively remove chloride ions from the system. google.com
The core of the compound is the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. X-ray diffraction studies on related tetraammineplatinum(II) salts, such as the nitrate (B79036) and chloride, confirm that the cation adopts a square-planar geometry around the central platinum atom. researchgate.net
Table 2: Typical Structural Parameters of the [Pt(NH₃)₄]²⁺ Cation
| Parameter | Value | Source |
|---|---|---|
| Coordination Geometry | Square-planar | researchgate.net |
| Pt-N Bond Length | ~2.05 Å | researchgate.net |
| N-Pt-N Angles | ~90° | researchgate.net |
These structural parameters are characteristic of Pt(II) complexes with four equivalent ammine ligands, reflecting the symmetry and stability of the cation.
Properties
Molecular Formula |
H16N4O8P2Pt |
|---|---|
Molecular Weight |
457.18 g/mol |
IUPAC Name |
azane;dihydrogen phosphate;platinum(2+) |
InChI |
InChI=1S/4H3N.2H3O4P.Pt/c;;;;2*1-5(2,3)4;/h4*1H3;2*(H3,1,2,3,4);/q;;;;;;+2/p-2 |
InChI Key |
RWLNOZMFDQKKBI-UHFFFAOYSA-L |
Canonical SMILES |
N.N.N.N.OP(=O)(O)[O-].OP(=O)(O)[O-].[Pt+2] |
Origin of Product |
United States |
Synthetic Methodologies and Novel Preparation Routes
Conventional Synthetic Pathways to Tetraammineplatinum(II) hydrogen phosphate (B84403)
Conventional methods for synthesizing tetraammineplatinum(II) hydrogen phosphate have typically prioritized directness, often involving fewer steps but with potential challenges in achieving high purity.
The traditional synthesis often begins with tetraammineplatinum(II) chloride as the starting material. researchgate.net A common direct approach involves the reaction of this precursor with a silver phosphate salt, such as disilver hydrogen phosphate. In this reaction, the chloride ions from the platinum complex are precipitated out as insoluble silver chloride, while the tetraammineplatinum(II) cation combines with the hydrogen phosphate anion. This method leverages the low solubility of silver chloride to drive the reaction toward the desired product.
Closely related to direct reaction approaches, precipitation-based techniques are the cornerstone of conventional synthesis. The primary goal is the metathesis reaction where the formation of an insoluble byproduct, typically silver chloride (AgCl), facilitates the isolation of the target compound. researchgate.net By reacting an aqueous solution of tetraammineplatinum(II) chloride with a soluble phosphate salt containing a silver cation, the strong thermodynamic driving force of AgCl precipitation yields the desired tetraammineplatinum(II) hydrogen phosphate in the solution, which can then be isolated. However, the completeness of the chloride removal and the potential for co-precipitation of impurities are significant considerations in these methods.
Optimized and High-Purity Synthesis Methodologies
To overcome the purity limitations of conventional routes, optimized synthetic methodologies have been developed. These methods often introduce additional steps and exert tighter control over reaction conditions to minimize impurities, particularly residual chloride ions.
A notable optimized route involves a two-step process that effectively isolates the synthesis of the final salt from the initial chloride-containing precursor. researchgate.net This strategy first converts tetraammineplatinum(II) chloride into an intermediate compound, tetraammineplatinum(II) dihydroxide, before introducing the phosphate group.
The reaction scheme for this multi-step synthesis is as follows:
Formation of the Dihydroxide Intermediate: Tetraammineplatinum(II) chloride is reacted with silver oxide in an aqueous solution. This reaction precipitates silver chloride, leaving a solution of tetraammineplatinum(II) dihydroxide. researchgate.net Pt(NH₃)₄Cl₂ + Ag₂O + H₂O → Pt(NH₃)₄(OH)₂ + 2AgCl↓ researchgate.net
Formation of the Final Product: The filtered solution of tetraammineplatinum(II) dihydroxide is then carefully reacted with phosphoric acid. This is an acid-base neutralization reaction that yields the final tetraammineplatinum(II) hydrogen phosphate product. researchgate.net
This multi-step approach is advantageous as it physically removes the chloride ions in a separate, initial step, preventing their inclusion in the final product and thereby significantly enhancing purity. researchgate.net
The success of optimized syntheses hinges on the precise control of various reaction parameters. For the multi-step strategy, specific conditions are crucial for maximizing yield and purity. researchgate.net
In the first step—the formation of tetraammineplatinum(II) dihydroxide—the reaction must be conducted under light-protected conditions. This precaution is necessary because the Pt²⁺ ion has photocatalytic activity, and the silver chloride byproduct is also a photoactive substance; avoiding light prevents side reactions that could generate impurities. researchgate.net The temperature and duration of this reaction are also critical, as is the molar ratio of the reactants.
In the second step, the reaction between the dihydroxide intermediate and phosphoric acid is typically carried out at or near room temperature to ensure a controlled neutralization without decomposing the complex. researchgate.net
The table below summarizes the optimized reaction conditions for this high-purity synthesis method. researchgate.net
| Parameter | Step 1: Dihydroxide Formation | Step 2: Phosphate Formation |
| Reactants | Tetraammineplatinum(II) chloride, Silver oxide | Tetraammineplatinum(II) dihydroxide, Phosphoric acid |
| Temperature | 65–85 °C | 20–35 °C |
| Time | 5–7 hours | 1–4 hours |
| Molar Ratio | [Pt(NH₃)₄]Cl₂ : Ag₂O = 1 : 1 to 1 : 1.2 | N/A (Acid-Base Titration) |
| Key Condition | Must be protected from light | N/A |
Mechanistic Studies of Tetraammineplatinum(II) hydrogen phosphate Formation
Detailed mechanistic studies on the formation of tetraammineplatinum(II) hydrogen phosphate are not extensively documented in the literature. However, the reaction mechanism can be understood by examining the fundamental chemical principles governing the optimized, multi-step synthesis.
The formation process is best described as a sequence of two distinct reaction types:
Precipitation-Driven Metathesis: The initial step, Pt(NH₃)₄Cl₂ + Ag₂O + H₂O → Pt(NH₃)₄(OH)₂ + 2AgCl↓, is a metathesis or ion-exchange reaction. The primary driving force is the formation of the highly insoluble silver chloride precipitate. Silver oxide in water generates hydroxide (B78521) ions, which replace the chloride ligands in the coordination sphere of the platinum complex. The removal of AgCl from the solution equilibrium via precipitation pushes the reaction to completion, ensuring a thorough conversion of the chloride precursor to the dihydroxide intermediate.
Acid-Base Neutralization: The second step involves the reaction of the isolated tetraammineplatinum(II) dihydroxide, which acts as a base, with phosphoric acid (H₃PO₄). This is a classic acid-base neutralization reaction. The hydroxide ligands (OH⁻) on the platinum complex react with the protons (H⁺) from the phosphoric acid to form water. The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, then forms an ionic bond with the resulting hydrogen phosphate anion, HPO₄²⁻, to yield the final salt. This step is generally straightforward and proceeds rapidly upon mixing the reactants under controlled temperatures.
Investigations into Reaction Intermediates
The synthesis of tetraammineplatinum(II) hydrogen phosphate is generally understood to proceed through a key intermediate, tetraammineplatinum(II) dihydroxide (Pt(NH₃)₄₂). This intermediate is formed in the initial stage of the synthesis, which involves the reaction of a tetraammineplatinum(II) halide precursor with a hydroxide source.
A common synthetic route employs tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) as the starting material. The chloride ions are precipitated out of the solution, typically by reaction with silver oxide (Ag₂O). This reaction yields the soluble tetraammineplatinum(II) dihydroxide intermediate and a silver chloride (AgCl) precipitate, which can be removed by filtration. The formation of this dihydroxide intermediate is a critical step, as it provides a soluble, chloride-free platinum complex that can then be reacted with phosphoric acid to yield the final product. The reaction to form the intermediate is represented as:
[Pt(NH₃)₄]Cl₂ + 2AgOH → Pt(NH₃)₄₂ + 2AgCl(s)
Note: Silver oxide in the presence of water exists in equilibrium with silver hydroxide (AgOH).
Further investigations into the broader context of tetraammineplatinum(II) salt synthesis suggest that the formation of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, from precursors like potassium tetrachloroplatinate(II) (K₂[PtCl₄]), involves the sequential substitution of chloride ligands with ammonia (B1221849). This process would involve intermediate species such as diamminedichloroplatinum(II) ([Pt(NH₃)₂Cl₂]) and triamminechloroplatinum(II) ([Pt(NH₃)₃Cl]⁺) before the fully aminated tetraammine complex is formed. While not directly observed during the conversion of [Pt(NH₃)₄]Cl₂ to Pt(NH₃)₄₂, these species are fundamental intermediates in the initial synthesis of the tetraammineplatinum(II) precursor itself.
Influence of Precursors and Stoichiometry on Product Yield and Purity
The choice of precursors and their stoichiometric ratios significantly impacts the yield and purity of the final tetraammineplatinum(II) hydrogen phosphate product. A patented synthetic method highlights a two-step process that carefully controls these parameters to achieve high purity. google.com
In the first step, tetraammineplatinum(II) chloride is reacted with silver oxide to produce the tetraammineplatinum(II) dihydroxide intermediate. The molar ratio of tetraammineplatinum(II) chloride to silver oxide is a critical factor. An excess of silver oxide is used to ensure the complete precipitation of chloride ions as silver chloride. The reaction is typically carried out in the dark, as silver chloride is photosensitive, and this precaution helps prevent side reactions that could reduce the purity of the intermediate. google.com
The second step involves the reaction of the tetraammineplatinum(II) dihydroxide intermediate with phosphoric acid (H₃PO₄). The molar ratio of these two reactants is carefully controlled to obtain the desired hydrogen phosphate salt. The reaction conditions, including temperature and reaction time, are also optimized to ensure the formation of a pure product.
The following interactive data table summarizes the influence of precursor stoichiometry on the purity of tetraammineplatinum(II) hydrogen phosphate as described in a specific synthetic method. google.com
| Molar Ratio of Pt(NH₃)₄₂ to H₃PO₄ | Reaction Temperature (°C) | Reaction Time (h) | Product Purity (%) |
|---|---|---|---|
| 1:0.95 | 20 | 4 | 98.23 |
| 1:1.05 | 30 | 1 | 98.41 |
This data indicates that slight variations in the stoichiometry and reaction conditions can be used to optimize the purity of the final product. The use of silver oxide to remove chloride ions is a key aspect of this methodology, leading to a high-purity product. google.com
The table below details the reaction conditions for the formation of the tetraammineplatinum(II) dihydroxide intermediate, emphasizing the importance of the precursor ratio. google.com
| Molar Ratio of [Pt(NH₃)₄]Cl₂ to Ag₂O | Reaction Temperature (°C) | Reaction Time (h) | Notes |
|---|---|---|---|
| 1:1.1 | 70 | 6.5 | Reaction is conducted under light-proof conditions. |
| 1:1.2 | 75 | 6.5 | Reaction is conducted under light-proof conditions. |
The research findings demonstrate that a molar ratio of tetraammineplatinum(II) chloride to silver oxide between 1:1 and 1:1.2 is effective for the synthesis of the dihydroxy intermediate, with higher ratios of silver oxide favoring a more complete reaction. google.com
Advanced Spectroscopic and Analytical Techniques for Structural and Electronic Elucidation
Spectroscopic Investigations of Coordination Environment and Ligand Interactions
Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within the tetraammineplatinum(II) cation and its interaction with the hydrogen phosphate (B84403) anion.
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of the tetraammineplatinum(II) cation and the hydrogen phosphate anion. The analysis of the IR spectrum reveals characteristic frequencies associated with specific bonds and functional groups, offering a vibrational fingerprint of the compound.
The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, with its square planar geometry, exhibits distinct vibrational modes. Key absorptions include the Pt-N stretching vibrations and the various deformation modes of the coordinated ammonia (B1221849) ligands (symmetric and asymmetric bending, rocking, and twisting). For analogous tetraammineplatinum(II) complexes, the Pt-N stretching vibrations are typically observed in the far-IR region, often around 400-500 cm⁻¹. The N-H stretching vibrations of the ammine ligands appear in the high-frequency region, generally between 3200 and 3300 cm⁻¹. The bending modes of the coordinated ammonia molecules are also characteristic, with symmetric deformations (δ(NH₃)) appearing around 1300-1400 cm⁻¹ and rocking modes (ρ(NH₃)) in the 800-900 cm⁻¹ range.
The hydrogen phosphate (HPO₄²⁻) anion also presents a set of characteristic vibrational bands. These include P-O-H bending, P=O stretching, and P-O stretching modes. The presence of the P-O-H group gives rise to specific absorptions that are distinct from those of a fully deprotonated phosphate (PO₄³⁻) or a dihydrogen phosphate (H₂PO₄⁻) anion. Typically, the P-O stretching vibrations in hydrogen phosphate salts are found in the 900-1200 cm⁻¹ region. For instance, in the mineral hureaulite, which contains HPO₄²⁻ units, a strong Raman band assigned to P-O stretching of these units is observed at 959 cm⁻¹, with antisymmetric stretching vibrations appearing at higher wavenumbers ufop.br.
A hypothetical IR peak assignment for tetraammineplatinum(II) hydrogen phosphate is presented in the table below, based on data from related compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |
| ν(N-H) | 3200 - 3300 | N-H stretching of ammine ligands |
| δ(NH₃) | 1300 - 1400 | Symmetric NH₃ deformation |
| ν(P-O) | 900 - 1200 | P-O stretching of HPO₄²⁻ |
| ρ(NH₃) | 800 - 900 | NH₃ rocking |
| ν(Pt-N) | 400 - 500 | Platinum-Nitrogen stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and purity of tetraammineplatinum(II) hydrogen phosphate in solution. Key nuclei for NMR studies of this compound include ¹H, ³¹P, and ¹⁹⁵Pt.
¹H NMR: The proton NMR spectrum is expected to show a resonance corresponding to the protons of the four equivalent ammine ligands. This signal would likely appear as a broad peak due to coupling with the quadrupolar ¹⁴N nuclei and potential exchange with the solvent. In a study of tetraammineplatinum(II) nitrate (B79036), the ammine protons were observed, confirming the presence of the [Pt(NH₃)₄]²⁺ cation in solution asianpubs.org.
³¹P NMR: The phosphorus-31 NMR spectrum would provide direct evidence for the hydrogen phosphate anion. A single resonance would be expected, and its chemical shift would be characteristic of the HPO₄²⁻ species in the specific solvent environment.
¹⁹⁵Pt NMR: Platinum-195 NMR is particularly informative due to the wide chemical shift range and the high sensitivity of the ¹⁹⁵Pt nucleus to its coordination environment wikipedia.org. The chemical shift for the [Pt(NH₃)₄]²⁺ cation would be indicative of a Pt(II) center coordinated to four nitrogen atoms in a square planar geometry quora.comdoubtnut.comyoutube.com. The ¹⁹⁵Pt chemical shifts are highly sensitive to the nature of the ligands, and for tetraammine complexes, they typically fall within a well-defined region. The observation of a single ¹⁹⁵Pt resonance would confirm the presence of a single platinum species in solution. Furthermore, coupling between ¹⁹⁵Pt and the protons of the ammine ligands (²J(¹⁹⁵Pt-¹H)) could potentially be observed, providing further structural confirmation huji.ac.il.
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H | Varies with solvent | Presence of ammine (NH₃) ligands |
| ³¹P | Varies with solvent | Confirmation of the hydrogen phosphate (HPO₄²⁻) anion |
| ¹⁹⁵Pt | ~ -2500 to -2800 (vs. Na₂PtCl₆) | Confirms Pt(II) oxidation state and N₄ coordination sphere |
Diffraction Techniques for Solid-State Architecture Analysis
Diffraction techniques are crucial for determining the three-dimensional arrangement of atoms in the solid state, providing insights into crystal packing and intermolecular forces.
The tetraammineplatinum(II) cation can be intercalated into layered host materials, such as α-zirconium phosphate. This process involves the insertion of the [Pt(NH₃)₄]²⁺ ions into the interlayer spaces of the host material, leading to an expansion of the interlayer distance. This expansion can be readily monitored and quantified using X-ray diffraction by observing the shift in the (00l) reflections to lower 2θ values.
The magnitude of the interlayer expansion is dependent on the size and orientation of the intercalated guest species. The square planar [Pt(NH₃)₄]²⁺ cation has specific dimensions that will dictate the extent of this expansion. The study of such intercalation processes is relevant for the development of new materials with tailored properties, such as catalysts or ion-exchangers.
Electrochemical Characterization of Solution Behavior and Stability
Electrochemical techniques, particularly cyclic voltammetry, are employed to investigate the redox behavior and stability of tetraammineplatinum(II) hydrogen phosphate in solution. These methods provide information on the oxidation and reduction potentials of the platinum complex.
A study comparing the electrochemical behavior of tetraammineplatinum(II) hydrogen phosphate at pH 10.4 with that of tetraammineplatinum(II) hydroxide (B78521) at pH 13 found that the electrochemical reduction of the platinum complex was not significantly different under these conditions um.edu.my. This suggests that the hydrogen phosphate anion does not play a direct role in the redox chemistry of the platinum center under these conditions.
The cyclic voltammogram of the [Pt(NH₃)₄]²⁺ cation is expected to show a reduction wave corresponding to the process: [Pt(NH₃)₄]²⁺ + 2e⁻ → Pt(0) + 4NH₃
The potential at which this reduction occurs provides information about the stability of the complex towards reduction. The stability of platinum(II) ammine complexes in solution is an important factor in their various applications. The electrochemical data can be used to determine the thermodynamic stability of the complex under different conditions.
Cyclic Voltammetry for Redox Potential and Stability Assessment
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. libretexts.org It provides information on the formal reduction potential, electron stoichiometry, and reversibility of electrochemical reactions. libretexts.org For platinum complexes, CV can be used to determine the stability of different oxidation states. The technique involves scanning the potential of a working electrode and measuring the resulting current. pineresearch.com
Table 1: General Parameters Investigated by Cyclic Voltammetry for Platinum Complexes
| Parameter | Description | Significance for [Pt(NH₃)₄]²⁺ |
| Cathodic Peak Potential (Epc) | The potential at which the reduction of the analyte reaches a maximum rate. | Indicates the potential at which Pt(II) is reduced to Pt(0). |
| Anodic Peak Potential (Epa) | The potential at which the oxidation of the analyte reaches a maximum rate. | If the process is reversible, this indicates the potential for the oxidation of Pt(0) back to Pt(II). |
| Formal Reduction Potential (E°') | The thermodynamic standard potential for the redox couple, estimated from Epc and Epa. | Provides a fundamental measure of the redox properties of the [Pt(NH₃)₄]²⁺/Pt(0) couple. |
| Peak Current (ipc and ipa) | The maximum current measured at the cathodic and anodic peaks, respectively. | Related to the concentration of the complex and the diffusion coefficient. |
Studies on pH and Temperature Influence on Electrochemical Properties
The electrochemical properties of platinum complexes can be significantly influenced by environmental factors such as pH and temperature. Changes in pH can affect the stability of the complex and the nature of the species present in the solution. For instance, the voltammetric response of carbon-fiber microelectrodes, often used in electrochemical studies, shows pH-dependent shifts in peak potentials due to the interaction of hydronium ions with surface functional groups. nih.gov Similarly, the cyclic voltammogram of platinum electrodes is known to be affected by pH, with features corresponding to adsorption/desorption processes showing pH dependence beyond the expected Nernstian shift. psu.eduresearchgate.net This is often due to the competitive or co-adsorption of hydroxide ions. psu.edu For the tetraammineplatinum(II) complex, changes in pH could potentially lead to protonation or deprotonation of the ammine ligands or hydrolysis reactions, which would, in turn, alter the redox potential.
Temperature also plays a crucial role in the electrochemical behavior of chemical species. An increase in temperature generally leads to an increase in diffusion coefficients, which can affect the peak currents in cyclic voltammetry. researchgate.net The kinetics of electron transfer are also temperature-dependent. Studies on other systems have shown that the electrochemical behavior is strongly influenced by the calcination temperature of the electrode material. researchgate.net For tetraammineplatinum(II) hydrogen phosphate, an increase in temperature would be expected to enhance the rate of both mass transport and electron transfer processes.
Table 2: Expected Influence of pH and Temperature on the Electrochemical Properties of Tetraammineplatinum(II) Hydrogen Phosphate
| Parameter | Influence | Expected Effect on [Pt(NH₃)₄]²⁺ |
| pH | Changes in pH can alter the speciation of the complex and the electrode surface. | A shift in the redox potential is expected due to possible ligand protonation/deprotonation or hydrolysis. The stability of the complex may also be affected. |
| Temperature | Affects diffusion rates and electron transfer kinetics. | An increase in temperature would likely lead to an increase in peak currents and may affect the reversibility of the redox process. |
Thermal Analysis for Decomposition Pathways and Stability Profiling
Thermal analysis techniques are essential for characterizing the thermal stability and decomposition pathways of materials.
Thermogravimetric Analysis (TGA) of Thermal Decomposition
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition pattern. While a specific TGA curve for tetraammineplatinum(II) hydrogen phosphate is not available, data for related compounds provide insight into its likely thermal behavior. For example, tetraammineplatinum(II) nitrate is reported to decompose at 262 °C. carlroth.com The thermal decomposition of other platinum(II) ammine complexes also occurs in distinct steps, often involving the sequential loss of ammine ligands. jmaterenvironsci.com The decomposition of the [Pt(NH₃)₄]²⁺ complex within a zeolite matrix has been observed to proceed in two main steps. researchgate.net The first step involves the conversion to a diammine complex, followed by the decomposition of the remaining ligands at a higher temperature. researchgate.net
Table 3: General Decomposition Steps for Tetraammineplatinum(II) Salts from TGA
| Temperature Range | Mass Loss Event | Corresponding Product |
| Step 1 | Loss of two ammine ligands (NH₃) | [Pt(NH₃)₂]²⁺ species |
| Step 2 | Loss of remaining two ammine ligands | Elemental Platinum (Pt) |
| Subsequent Steps | Decomposition of the anion (e.g., phosphate) | Varies depending on the anion and atmosphere |
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS)
Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products evolved from a sample during thermal decomposition. eag.com Coupling TGA with a mass spectrometer (TGA-MS) allows for the direct correlation of mass loss events with the specific gases being released. nih.gov This provides detailed information about the decomposition mechanism.
For the thermal decomposition of the [Pt(NH₃)₄]²⁺ complex, the evolved gases would primarily be ammonia (NH₃). However, under different atmospheres, secondary reactions can occur. In an oxidizing atmosphere (like air), the ammonia ligands can be oxidized to produce nitrogen (N₂) and nitrogen oxides (e.g., NO). researchgate.net Under an inert atmosphere (like helium), the decomposition may also lead to the release of hydrogen (H₂). researchgate.net The decomposition of the hydrogen phosphate anion at higher temperatures would likely evolve water (H₂O) and phosphorus oxides. The specific fragments and their relative intensities observed in the mass spectrometer would provide a detailed fingerprint of the decomposition process.
Table 4: Potential Evolved Gases from the Thermal Decomposition of Tetraammineplatinum(II) Hydrogen Phosphate Detected by EGA-MS
| Evolved Gas | Chemical Formula | Mass-to-Charge Ratio (m/z) of Major Ions | Origin |
| Ammonia | NH₃ | 17, 16 | Decomposition of ammine ligands |
| Water | H₂O | 18, 17 | Decomposition of hydrogen phosphate anion |
| Nitrogen | N₂ | 28 | Oxidation of ammine ligands |
| Nitrogen Monoxide | NO | 30 | Oxidation of ammine ligands |
| Hydrogen | H₂ | 2 | Decomposition under inert atmosphere |
Theoretical and Computational Investigations of Tetraammineplatinum Ii Hydrogen Phosphate
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within Tetraammineplatinum(II) hydrogen phosphate (B84403) dictate its geometry, stability, and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing these features.
While specific DFT studies exclusively focused on Tetraammineplatinum(II) hydrogen phosphate are not prevalent in the reviewed literature, extensive research on the [Pt(NH₃)₄]²⁺ cation provides a robust framework for understanding its coordination geometry. The central platinum(II) ion features a d⁸ electron configuration, which strongly favors a square planar geometry. quora.com In this arrangement, the metal center utilizes dsp² hybrid orbitals to form four coordinate bonds with the nitrogen atoms of the ammine ligands. quora.com
DFT calculations performed on analogous compounds, such as Pt(NH₃)₄₂, corroborate this square planar arrangement. These studies provide precise geometric parameters that are expected to be very similar in the hydrogen phosphate salt. The planarity minimizes steric hindrance and optimizes the electronic stabilization of the d⁸ configuration.
Table 1: Calculated Coordination Geometry Parameters for the [Pt(NH₃)₄]²⁺ Cation (from Pt(NH₃)₄₂ analogue)
| Parameter | Value | Description |
| Pt-N Bond Length | 2.0471 Å | The distance between the central platinum atom and a coordinating nitrogen atom. |
| Pt-N Bond Length | 2.0519 Å | The distance between the central platinum atom and a second, distinct coordinating nitrogen atom. |
| N-Pt-N Angle | 89.24 ° | The angle formed by two adjacent nitrogen atoms and the central platinum atom, indicating a near-perfect 90° angle. |
| N-Pt-N Angle | 90.76 ° | The angle formed by two adjacent nitrogen atoms and the central platinum atom, complementing the other angle to maintain planarity. |
Data sourced from a single crystal X-ray diffraction study of Pt(NH₃)₄₂, which serves as a close structural analogue. researchgate.net
The stability of the [Pt(NH₃)₄]²⁺ cation is primarily due to the strong coordinate covalent bonds between the platinum(II) center and the four ammine ligands. DFT calculations on related platinum-ammine complexes, such as cisplatin (B142131), have been used to quantify the strength of this interaction. These studies indicate a significant Pt-N bond energy, reflecting a stable dative bond where the lone pair of electrons on the ammonia (B1221849) nitrogen is donated to a vacant dsp² hybrid orbital of the platinum.
Table 2: Calculated Platinum-Ligand Bond Energy (from cisplatin analogue)
| Bond | Method | Calculated Bond Energy (kcal·mol⁻¹) |
| Pt-NH₃ | DFT (B3LYP) | 37.38 |
This value is derived from computational studies on cisplatin, cis-[PtCl₂(NH₃)₂], and serves as a reliable estimate for the Pt-NH₃ bond strength in the tetraammine complex. researchgate.net
Reaction Pathway Modeling and Energetics
Computational modeling is essential for mapping the potential reaction pathways of a compound, including its decomposition and ligand exchange processes. These simulations provide insights into transition states and activation energies that are often difficult to determine experimentally.
The thermal decomposition of platinum-ammine complexes has been a subject of theoretical investigation. Studies on related compounds suggest that the decomposition of Tetraammineplatinum(II) hydrogen phosphate likely proceeds through a multi-step mechanism. jmaterenvironsci.comresearchgate.net The initial phase typically involves the endothermic loss of the ammine ligands. Following this dissociation, a key step is often an internal redox reaction between the platinum(II) cation and the nitrogen atom of a remaining ammine ligand. researchgate.net The specific intermediates and final products would be influenced by the reaction atmosphere and the presence of the hydrogen phosphate counter-ion, which itself can decompose at higher temperatures.
Ligand exchange reactions are fundamental to the solution chemistry of square-planar platinum(II) complexes. Computational simulations have shown that these reactions typically proceed via an associative mechanism. nih.govchemrxiv.org In the case of the [Pt(NH₃)₄]²⁺ cation in an aqueous solution, the exchange of an ammine ligand with a water molecule would involve the approach of the water molecule to the platinum center. This leads to the formation of a five-coordinate, trigonal bipyramidal transition state. nih.gov From this intermediate, one of the original ammine ligands dissociates, resulting in the formation of [Pt(NH₃)₃(H₂O)]²⁺. The energy barrier for this process is influenced by the nature of the entering and leaving ligands. The associative pathway is favored for d⁸ square-planar complexes as it provides a stable, accessible route for ligand substitution.
Interfacial Interactions and Adsorption Phenomena
The interaction of Tetraammineplatinum(II) hydrogen phosphate with various surfaces is critical for applications such as catalysis and materials science. DFT studies on related systems can predict the nature and strength of these interfacial interactions.
Theoretical studies on the adsorption of platinum complexes and related molecules on surfaces like metal oxides (e.g., MgO) or other metals provide a model for understanding how Tetraammineplatinum(II) hydrogen phosphate might behave. nih.govmdpi.com The adsorption process would likely be a chemisorption event, characterized by the formation of chemical bonds between the complex and the surface. mdpi.com
The interaction could occur through several modalities:
Direct Pt-Surface Interaction: The platinum center could coordinate directly with active sites on the surface, such as oxygen atoms on an oxide support.
Ligand-Mediated Interaction: The ammine ligands could form hydrogen bonds with the surface.
Anion-Mediated Interaction: The hydrogen phosphate anion could bind to the surface, anchoring the complex cation through electrostatic forces.
DFT calculations can determine the most energetically favorable adsorption geometry and calculate the adsorption energy, which indicates the strength of the surface-complex interaction. researchgate.netnih.gov Such studies reveal that the electronic structure of the complex can be significantly altered upon adsorption, which in turn can modify its reactivity. nih.gov
Theoretical Adsorption Models on Catalyst Surfaces
The adsorption of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, onto catalyst surfaces is a critical step in many catalytic applications. Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to elucidate the nature of this interaction. These models help in understanding the stability, geometry, and electronic structure of the adsorbed species.
DFT studies on analogous systems, such as quaternary ammonium (B1175870) cations on platinum surfaces, reveal that the adsorption is generally favorable at low potentials. psu.edu The primary forces driving this adsorption are a combination of electrostatic and van der Waals interactions. psu.edu The charged nature of the [Pt(NH₃)₄]²⁺ complex suggests that electrostatic forces play a significant role, especially on charged or polarized surfaces. This is the principle behind the Strong Electrostatic Adsorption (SEA) method, which has been used to deposit tetraammineplatinum(II) onto carbon-based supports. researchgate.net
The table below summarizes theoretical findings for the adsorption of related species on platinum surfaces, which can serve as a qualitative guide for understanding the potential behavior of the tetraammineplatinum(II) cation.
| Adsorbate/Surface System | Computational Method | Key Findings |
| Quaternary Ammonium Cations on Pt(111), Pt(100), Pt(110) | DFT | Favorable adsorption at low potentials; significant contribution from van der Waals interactions; steric hindrance affects surface coverage. psu.edu |
| SO₂ on Pt(001), (011), (111) | DFT | Adsorption energy is highest on the (001) surface (-2.47 eV); binding geometry varies with the surface facet. cardiff.ac.ukresearchgate.net |
| NH₃ on Pt-decorated graphene | DFT | Adsorption energies are in the range of 0.84–1.79 eV, indicating strong chemisorption. researchgate.net |
This table is illustrative and based on analogous systems due to the lack of specific data for Tetraammineplatinum(II) hydrogen phosphate.
Simulations of Ion-Exchange Mechanisms
Ion-exchange processes are vital in various applications, from water treatment to catalysis. The simulation of these mechanisms for Tetraammineplatinum(II) hydrogen phosphate can provide a detailed understanding of the transport and exchange of its constituent ions, [Pt(NH₃)₄]²⁺ and [HPO₄]²⁻, within an ion-exchange medium, such as a resin or a membrane.
Molecular dynamics (MD) simulations are a primary tool for studying the dynamics of ion exchange. These simulations can model the movement of ions in a solvated environment and their interaction with the fixed exchange sites of the ion-exchange material. researchgate.netmdpi.com By simulating the system over time, researchers can calculate key parameters such as diffusion coefficients, radial distribution functions, and the potential of mean force for ion association and dissociation from the exchange sites.
For the [Pt(NH₃)₄]²⁺ cation, simulations would likely show a strong electrostatic interaction with negatively charged functional groups (e.g., sulfonate groups) in a cation-exchange resin. The square planar geometry of the complex would also influence its mobility and orientation within the polymer matrix of the resin. quora.com
In the case of the hydrogen phosphate anion, [HPO₄]²⁻, its exchange would be modeled in an anion-exchange membrane or resin. Simulations can elucidate the role of pH and the concentration of competing anions on the efficiency of the exchange process. mdpi.com The protonation state of the phosphate ion is crucial and can be influenced by the local environment within the ion exchanger.
While specific simulation data for Tetraammineplatinum(II) hydrogen phosphate is not available, the table below presents typical parameters that are investigated in simulations of ion-exchange processes for analogous ions.
| Simulated System | Simulation Technique | Key Parameters Investigated |
| Anion transport in Anion Exchange Membranes | Finite Element Method (FEM) using COMSOL Multiphysics | Ion transport mechanisms, membrane resistance, ion diffusion, capacitive effects. mdpi.com |
| Metal removal from mine water by chelating resins | 1D Reactive Transport Model (PhreeqC) | Cation exchange capacity, exchange coefficients, activity coefficients. mdpi.com |
| Hydrodynamics in an adsorption apparatus with ion-exchange resins | Mathematical Modeling | Mass transfer, evolution of a two-component dispersed phase, competitive adsorption. cetjournal.it |
This table provides examples of parameters studied in ion-exchange simulations for systems analogous to the components of Tetraammineplatinum(II) hydrogen phosphate.
Reactivity and Reaction Mechanisms of Tetraammineplatinum Ii Hydrogen Phosphate
Redox Chemistry and Electron Transfer Processes
The platinum center in the [Pt(NH₃)₄]²⁺ complex can be oxidized from the +2 to the +4 oxidation state. This conversion is a key aspect of its redox chemistry and typically proceeds through a two-electron transfer mechanism.
The oxidation of tetraammineplatinum(II) to a platinum(IV) species involves the formal loss of two electrons from the metal center. The general stoichiometry for this process is:
[Pt(NH₃)₄]²⁺ → [Pt(NH₃)₄L₂]²⁺ + 2e⁻ (where L is an incoming axial ligand)
This process transforms the square planar Pt(II) complex into an octahedral Pt(IV) complex. nih.govmdpi.com The kinetics of this oxidation are highly dependent on the nature of the oxidant and the reaction conditions. The reaction often proceeds via an outer-sphere or inner-sphere electron transfer mechanism. In an inner-sphere mechanism, the oxidant may first coordinate axially to the Pt(II) center before the electron transfer occurs.
The rate of oxidation of the [Pt(NH₃)₄]²⁺ complex is significantly influenced by the concentration and identity of the external oxidizing agent. Strong oxidants are required to overcome the activation barrier for the Pt(II)/Pt(IV) conversion.
One well-studied class of oxidants for Pt(II) complexes is persulfates (S₂O₈²⁻). ajol.infonih.gov The reaction with persulfate is often catalyzed and can proceed through a radical mechanism. The persulfate ion can be activated (e.g., by heat or a catalyst) to form the sulfate (B86663) radical (SO₄⁻•), a powerful oxidizing agent. nih.govmdpi.com
The proposed steps are:
Activation of the oxidant: S₂O₈²⁻ → 2 SO₄⁻•
Oxidation of the complex: [Pt(NH₃)₄]²⁺ + SO₄⁻• → [Pt(NH₃)₄]³⁺ + SO₄²⁻
Further oxidation: [Pt(NH₃)₄]³⁺ + SO₄⁻• → [Pt(NH₃)₄]⁴⁺ + SO₄²⁻ (followed by coordination of anions)
Ligand Exchange and Substitution Kinetics
Ligand substitution in square planar d⁸ complexes like [Pt(NH₃)₄]²⁺ predominantly follows an associative mechanism (Sₙ2). slideshare.netlibretexts.org This involves the formation of a five-coordinate trigonal bipyramidal intermediate, from which the leaving group departs. uomustansiriyah.edu.iq
The ammine ligands in [Pt(NH₃)₄]²⁺ are relatively inert and strongly bound to the platinum center. ualberta.ca However, under forcing conditions (e.g., in acidic aqueous solution), they can be slowly replaced by water molecules in a process called aquation or acid hydrolysis. lscollege.ac.in
[Pt(NH₃)₄]²⁺ + H₂O ⇌ [Pt(NH₃)₃(H₂O)]²⁺ + NH₃
This reaction is generally slow due to the strong Pt-N bond. semanticscholar.orgresearchgate.net The reverse process, where an anion replaces a coordinated water molecule, is known as anation. youtube.com If an aquated species like [Pt(NH₃)₃(H₂O)]²⁺ is formed, it can react with an anion (X⁻) present in the solution:
[Pt(NH₃)₃(H₂O)]²⁺ + X⁻ ⇌ [Pt(NH₃)₃X]⁺ + H₂O
The rate of anation for Pt(II) aqua complexes is highly dependent on the nature of the entering anion (X⁻), with softer, more polarizable anions generally reacting faster. researchgate.net
Several factors govern the rate of ligand substitution in square planar platinum(II) complexes. The stereochemistry of the complex is typically retained during these substitution reactions. uomustansiriyah.edu.iq
Interactive Table: Factors Affecting Ligand Substitution Rates in Pt(II) Complexes
| Factor | Description | Effect on Reaction Rate |
| Entering Group (Nucleophile) | The nature of the ligand attacking the complex. Pt(II) is a soft metal center and prefers soft nucleophiles. uomustansiriyah.edu.iq | Rate increases with increasing nucleophilicity. The general order for Pt(II) is H₂O < NH₃ < Cl⁻ < Br⁻ < I⁻ < CN⁻. uomustansiriyah.edu.iqresearchgate.net |
| Leaving Group | The ligand being replaced. The rate is inversely related to the strength of the metal-leaving group bond. | Weaker bonds lead to faster substitution. For halides, the lability is often Cl⁻ > Br⁻ > I⁻, though this can be influenced by the entering group. uomustansiriyah.edu.iqresearchgate.net |
| Trans Effect | The ability of a coordinated ligand to labilize the ligand positioned trans to it. | A ligand with a strong trans effect will accelerate the substitution of the ligand opposite to it. The trans-directing series is approximately H₂O < NH₃ < Cl⁻ < Br⁻ < I⁻ < CN⁻ ≈ CO. uomustansiriyah.edu.iq |
| Steric Hindrance | Bulky non-leaving (spectator) ligands around the metal center can hinder the approach of the entering nucleophile. | Increased steric bulk generally slows down the rate of associative substitution. slideshare.netresearchgate.net |
Hydrolysis and Solution Stability
Tetraammineplatinum(II) hydrogen phosphate (B84403) is fully miscible in water. americanelements.comfishersci.co.uk In solution, it dissociates into the [Pt(NH₃)₄]²⁺ cation and the HPO₄²⁻ anion. The stability of the complex in aqueous solution is primarily related to the rate of hydrolysis (aquation) of the ammine ligands.
The [Pt(NH₃)₄]²⁺ cation is kinetically stable in neutral aqueous solutions, with very slow ligand exchange rates. semanticscholar.orgresearchgate.net However, the solution's pH can influence its long-term stability. The hydrogen phosphate anion is part of the phosphoric acid buffer system and will establish an equilibrium in solution:
H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺
This equilibrium can influence the solution's pH. In strongly acidic solutions, the hydrolysis of ammine ligands can be promoted, leading to the gradual formation of aqua-ammine species. lscollege.ac.inopenstax.org In basic solutions, the complex is generally more stable against ligand loss, but deprotonation of coordinated water in any aquated species can lead to the formation of hydroxo complexes and potentially hydroxo-bridged dimers over time. researchgate.net
Kinetic Studies of Hydrolysis Reactions
To provide context, kinetic data for the aquation of a more complex, yet related, trinuclear platinum(II) ammine complex, [{trans-PtCl(NH3)2}2{µ-trans-Pt(NH3)2(NH2(CH2)6NH2)2}]4+ (BBR3464), can offer insights into the rates of ligand substitution in such systems. In this complex, the leaving groups are chloride ions, which are significantly more labile than ammonia (B1221849) ligands. The study of BBR3464 revealed that the aquation and anation rate constants are influenced by temperature and ionic strength. nih.govacs.org For instance, at 298 K in a 0.1 M NaClO4 solution at pH 5.3, the forward rate constant (k1) for the first aquation step was determined to be (7.1 ± 0.2) x 10-5 s-1. nih.govacs.org
It is important to note that the hydrolysis of the [Pt(NH3)4]2+ cation is expected to be significantly slower than that of its chloro analogues due to the stronger platinum-ammine bond. The reaction would proceed through a series of stepwise equilibria where ammonia ligands are replaced by water molecules.
Table 1: Aquation and Anation Rate Constants for a Trinuclear Pt(II) Ammine Complex (BBR3464) at 298 K nih.govacs.org
| Parameter | Value | Conditions |
|---|---|---|
| k1 (First Aquation Rate Constant) | (7.1 ± 0.2) x 10-5 s-1 | 0.1 M NaClO4, pH 5.3 |
| k-1 (First Anation Rate Constant) | 0.158 ± 0.013 M-1 s-1 | 0.1 M NaClO4, pH 5.3 |
| k2 (Second Aquation Rate Constant) | (7.1 ± 1.5) x 10-5 s-1 | 0.1 M NaClO4, pH 5.3 |
| k-2 (Second Anation Rate Constant) | 0.16 ± 0.05 M-1 s-1 | 0.1 M NaClO4, pH 5.3 |
This data is for the aquation of chloride ligands from a complex platinum(II) ammine species and is provided for illustrative purposes, as direct kinetic data for the hydrolysis of [Pt(NH3)4]2+ is not available.
pH-Dependent Stability Profiles in Aqueous Media
The stability of tetraammineplatinum(II) hydrogen phosphate in aqueous media is largely governed by the pH of the solution. The tetraammineplatinum(II) cation itself is stable over a wide pH range. However, the speciation of the complex can be affected by the protonation/deprotonation of coordinated water molecules if hydrolysis occurs, and by the acid-base equilibria of the hydrogen phosphate anion.
Should hydrolysis of the [Pt(NH3)4]2+ cation occur, it would lead to the formation of aquated species such as [Pt(NH3)3(H2O)]2+. These aqua ligands can then undergo deprotonation to form hydroxo complexes, for example, [Pt(NH3)3(OH)]+. The equilibrium between the aqua and hydroxo forms is pH-dependent, and the pKa value of the coordinated water molecule is a key parameter. For the diaqua species of the related dinuclear platinum complex, [[trans-Pt(15NH3)2(H2O)]2(µ-15NH2(CH2)615NH2)]4+, a pKa value of 5.62 was determined. nih.gov This indicates that in acidic to neutral solutions, the aqua form would predominate, while in alkaline solutions, the hydroxo form would be more significant.
The hydrogen phosphate anion (HPO42-) is part of the phosphate buffer system, which has three pKa values: pKa1 ≈ 2.15, pKa2 ≈ 7.20, and pKa3 ≈ 12.35. In a solution of tetraammineplatinum(II) hydrogen phosphate, the pH will be influenced by these equilibria. The presence of phosphate can also lead to the formation of platinum-phosphate complexes, especially if aquated platinum species are formed. nih.govacs.org The interaction between aquated platinum species and phosphate is a reversible reaction. nih.govacs.org
Table 2: Acid Dissociation Constants (pKa) for Relevant Species in Aqueous Solution
| Species | pKa Value | Equilibrium |
|---|---|---|
| Diaqua Dimer of a Dinuclear Pt(II) Ammine Complex nih.gov | 5.62 | [Pt-H2O] ⇌ [Pt-OH] + H+ |
| Phosphoric Acid (First Dissociation) | ~2.15 | H3PO4 ⇌ H2PO4- + H+ |
| Dihydrogen Phosphate (Second Dissociation) | ~7.20 | H2PO4- ⇌ HPO42- + H+ |
| Hydrogen Phosphate (Third Dissociation) | ~12.35 | HPO42- ⇌ PO43- + H+ |
The stability profile of tetraammineplatinum(II) hydrogen phosphate is therefore a complex interplay between the inertness of the [Pt(NH3)4]2+ cation to hydrolysis and the pH-dependent equilibria of both any potential aquated platinum species and the phosphate counter-ion.
Applications in Advanced Chemical Transformations and Material Science
Catalytic Applications in Organic and Inorganic Synthesis
Tetraammineplatinum(II) hydrogen phosphate (B84403) and related tetraammineplatinum(II) salts serve as versatile compounds in the field of catalysis, finding utility in both homogeneous and heterogeneous systems and as precursors for robust catalytic materials.
The application of platinum compounds in catalysis is broadly distinguished by the phase in which the catalyst operates relative to the reactants. In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution, which allows for high activity and selectivity as every catalyst molecule can act as an active site. eolss.net Platinum(II) amine complexes, including the tetraammineplatinum(II) cation, are recognized for their role in homogeneous catalytic systems. rareearthproducts.com
In contrast, heterogeneous catalysis involves a catalyst in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. eolss.net This configuration is advantageous for catalyst separation and reuse. eolss.net Platinum-based heterogeneous catalysts are crucial in various industrial processes. For instance, systems incorporating platinum group metals within a phosphate matrix have been developed for the selective C-H activation of lower alkanes. mpg.de Specifically, catalysts designed by isolating platinum group metal active sites in a tungsten phosphate matrix have shown efficacy in the selective oxidation of n-butane to produce maleic anhydride. mpg.de Furthermore, catalysts derived from tetraammineplatinum(II) precursors have demonstrated high activity in the total oxidation of carbon monoxide (CO). nih.gov
A key objective in chemical synthesis is to maximize the production of a desired product while minimizing byproducts. Catalysts derived from tetraammineplatinum(II) precursors have been shown to enhance selectivity in certain organic reactions. In the aerobic oxidation of cinnamaldehyde, a reaction that can produce both the desired cinnamic acid and the byproduct benzaldehyde (B42025), the choice of catalyst is critical. aston.ac.uk Studies using platinum nanoparticles on a fumed silica (B1680970) support (Pt-SiO2), prepared from a tetraammineplatinum(II) salt, demonstrated that the reaction could be guided to favor the formation of cinnamic acid. aston.ac.uk By employing air as the oxidant in conjunction with the Pt-SiO2 catalyst, the oxidative cleavage mechanism that leads to benzaldehyde is suppressed, thereby rendering the reaction more selective towards the desired acid product. aston.ac.uk
Tetraammineplatinum(II) salts are valuable as precursors for creating highly dispersed heterogeneous catalysts. The thermal decomposition of these salts allows for the formation of fine platinum or platinum oxide nanoparticles on various support materials. This method is a cornerstone of preparing catalysts with high surface area and reactivity.
A notable example involves the use of tetraammineplatinum(II) chromate (B82759) salts. nih.gov Through thermolysis in an air atmosphere at 500°C, these precursor salts decompose to yield nanosized Pt-Cr₂O₃ composite catalysts. nih.gov These resulting materials exhibit significant catalytic activity for important environmental applications, such as the total oxidation of carbon monoxide. nih.gov Similarly, tetraammineplatinum(II) nitrate (B79036) has been used to prepare platinum nanoparticles dispersed on silica (Pt-SiO₂), creating catalysts effective for the aerobic oxidation of various organic compounds, including dodecanal (B139956) and 5-hydroxymethylfurfural. aston.ac.uk
Heterogeneous catalytic hydrogenation is a fundamental and widely used industrial process for the reduction of organic compounds. iitm.ac.in Platinum group metals, particularly platinum and palladium on supports like carbon, are among the most effective and versatile catalysts for these reactions. researchgate.netpageplace.de These catalysts function by activating molecular hydrogen on the metal surface, facilitating its addition across unsaturated bonds in a substrate. researchgate.net
While tetraammineplatinum(II) hydrogen phosphate is not typically used directly in the hydrogenation reaction, it serves as an excellent precursor for the preparation of these active catalysts. The synthesis involves impregnating a support material with a solution of the tetraammineplatinum(II) salt, followed by a reduction step (often with hydrogen at elevated temperatures) to produce finely dispersed metallic platinum nanoparticles on the support. The resulting Pt-on-support catalyst is then employed in various hydrogenation processes, benefiting from the high stability and ease of separation characteristic of heterogeneous systems. iitm.ac.in
Advanced Electroplating and Coating Technologies
Tetraammineplatinum(II) hydrogen phosphate, known commercially as "Q Salt," is a key component in modern alkaline platinum electroplating baths. justia.comjustia.com These baths are valued for their stability and are used to produce high-quality, bright platinum coatings for applications ranging from jewelry to aerospace. americanelements.comgoogle.com
The deposition process from a Q Salt bath follows a multi-step electrochemical mechanism. cecri.res.in
Diffusion: The stable, cationic tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺, migrates from the bulk plating solution to the surface of the cathode (the object being plated).
Ligand Dissociation: Within the high electric field of the electrochemical double layer at the cathode surface, the ammonia (B1221849) (NH₃) ligands are stripped from the central platinum ion.
Reduction: The now-uncomplexed platinum(II) ion (Pt²⁺) is reduced by accepting two electrons from the cathode, depositing as pure platinum metal (Pt) onto the surface. The core reaction is: Pt²⁺ + 2e⁻ → Pt(s).
The kinetics of this process are highly dependent on the operating conditions of the plating bath. Plating is typically performed at elevated temperatures, often around 90-93°C, and in an alkaline solution with a pH that can be adjusted to 10.5 or higher. justia.comgoogle.com The efficiency of the deposition, known as cathode efficiency, is a measure of how much of the electrical current contributes to metal deposition versus side reactions like hydrogen evolution. This efficiency is influenced by factors such as temperature and current density.
Below is a table derived from patent data illustrating the performance of a plating bath prepared from tetraammineplatinum(II) hydrogen phosphate under specific conditions. google.com
| Processing Temperature (°C) | Current Density (A/dm²) | Cathode Efficiency (%) |
|---|---|---|
| 78 | 0.23 | 67 |
| 93 | 0.25 | 75-85 |
Development and Optimization of Electroplating Bath Formulations
Tetraammineplatinum(II) hydrogen phosphate is a key component in the formulation of alkaline aqueous electroplating baths, widely recognized in industrial applications under trade names such as "Q salt®". justia.comjustia.comgoogle.com These baths are engineered for depositing dense, high-purity platinum coatings. The formulation is typically an ammoniacal solution of tetraammineplatinum(II) hydrogen orthophosphate, which provides the [Pt(NH₃)₄]²⁺ complex ions for electrodeposition. justia.comgoogle.comcecri.res.in
Research into the optimization of these baths has focused on several key parameters to enhance performance, including plating efficiency, deposition rate, and the quality of the resulting coating. A typical bath operates under alkaline conditions, with a pH maintained around 10.5, and at elevated temperatures, often 90°C (363 K) or higher. justia.comcecri.res.ingoogle.com The platinum concentration in these baths generally ranges from 5 to 20 g/L. cecri.res.in
Studies have demonstrated that the performance of baths containing the [Pt(NH₃)₄]²⁺ complex in a phosphate buffer is significantly influenced by the specific operating conditions. For instance, high cathode efficiencies, sometimes reported to be as high as 98%, can be achieved at current densities up to 10 mA/cm² on substrates like copper. cecri.res.in Optimization research has shown that at a platinum concentration of 20 g/L, a current density greater than 1 A/dm² can be sustained with a current efficiency exceeding 50%. nmfrc.org The phosphate buffer system is crucial for maintaining the stable alkaline pH required for the process. cecri.res.insemanticscholar.org The development process for these baths can involve reacting tetraammineplatinum(II) dihydroxide with a stoichiometric amount of orthophosphoric acid, followed by the addition of a phosphate salt like disodium (B8443419) hydrogen orthophosphate and pH adjustment. google.com
Table 1: Typical Operating Parameters for Tetraammineplatinum(II) Hydrogen Phosphate Electroplating Baths
| Parameter | Typical Range/Value | Source(s) |
|---|---|---|
| Platinum Complex | [Pt(NH₃)₄]HPO₄ | cecri.res.in |
| Platinum Concentration | 5 - 20 g/L | cecri.res.in |
| pH | ~10.5 | cecri.res.ingoogle.com |
| Temperature | ≥ 90 °C (363 K) | justia.comcecri.res.in |
| Current Density | Up to 10 mA/cm² | cecri.res.in |
| Cathode Efficiency | Up to 98% | cecri.res.in |
Functional Coatings for Aerospace and Industrial Applications
The platinum coatings deposited from tetraammineplatinum(II) hydrogen phosphate baths are highly valued for functional applications, particularly in the aerospace and industrial sectors. americanelements.com The primary use is in creating protective layers on components that are exposed to extreme environments, such as high temperatures and corrosive atmospheres. cecri.res.inoreltech.com
A critical application is the coating of superalloy turbine blades and other hot-section components in gas turbine engines. justia.comjustia.com In this context, the electroplated platinum layer serves as a foundational element for forming a protective aluminide coating. justia.comgoogle.com The platinum enhances the adherence and stability of the subsequently formed aluminum oxide scale, which provides a barrier against high-temperature oxidation and corrosion. This significantly extends the operational lifetime and reliability of the engine components. oreltech.com The ductile nature of the platinum deposits from these baths is also advantageous, preventing the coating from cracking or peeling when the component is subjected to thermal cycling. google.com
Beyond aerospace, these platinum coatings are used on various engineering components where high performance is essential. cecri.res.in The properties conferred by the platinum layer include:
High-Temperature Corrosion Resistance: Protecting the underlying substrate from chemical degradation at elevated temperatures.
Oxidation Resistance: Preventing the formation of oxides on the substrate material.
Catalytic Activity: The deposited platinum can serve as a catalytic surface in various chemical processes. oreltech.com
The selection of these baths for such critical applications is driven by their ability to produce consistent, high-quality, and adherent platinum layers that meet stringent industry and military specifications.
Ion Exchange Processes and Sorbent Material Development
Ion Exchange on Layered Inorganic Materials (e.g., Zirconium Phosphate)
The tetraammineplatinum(II) complex cation, [Pt(NH₃)₄]²⁺, derived from tetraammineplatinum(II) hydrogen phosphate, can be incorporated into layered inorganic materials through ion exchange processes. A notable example is the ion exchange with alpha-zirconium phosphate (α-Zr(HPO₄)₂·H₂O), a well-studied layered material known for its ion-exchange capabilities. oup.commdpi.com
The process involves the replacement of the exchangeable hydrogen ions within the zirconium phosphate structure with the much larger tetraammineplatinum(II) cations. oup.com Research has shown that this ion-exchange reaction proceeds more readily than that of other complex cations like hexaaminecobalt(III). oup.com The exchange mechanism results in a significant alteration of the host material's structure to accommodate the incoming platinum complex. Specifically, the interlayer distance of the α-zirconium phosphate expands considerably, from 7.60 Å to 10.7 Å, upon intercalation of the [Pt(NH₃)₄]²⁺ ions. oup.com Studies indicate that approximately 50% of the hydrogen ions in the α-zirconium phosphate can be replaced by the tetraammineplatinum(II) complex. oup.com This demonstrates the potential for creating new composite materials with platinum complexes systematically arranged within an inorganic matrix.
Characterization of Ion-Exchanged Materials
Following the ion exchange of tetraammineplatinum(II) onto a layered material like α-zirconium phosphate, comprehensive characterization is performed to understand the structure and properties of the newly formed composite material. oup.com A suite of analytical techniques is employed to confirm the successful incorporation of the platinum complex and to detail the resulting structural changes.
X-ray Diffractometry (XRD): This is a primary technique used to determine the changes in the crystal structure, particularly the interlayer spacing. For α-zirconium phosphate loaded with tetraammineplatinum(II), XRD analysis confirms the significant expansion of the interlayer distance, providing direct evidence of the intercalation of the platinum complex. oup.com
Infrared Spectroscopy (IR): IR spectroscopy is used to probe the chemical bonding within the material. It can verify the presence of the ammine ligands (N-H bonds) of the platinum complex and changes in the phosphate groups of the zirconium phosphate host after the ion exchange. oup.com
Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) are used to study the thermal stability of the ion-exchanged material and to determine the amount of water present. oup.com
Chemical Analysis: Elemental analysis is conducted to determine the precise chemical composition of the final product, confirming the ratio of platinum to zirconium and other elements. oup.com
Table 2: Structural Characterization Data for [Pt(NH₃)₄]²⁺ Exchanged α-Zirconium Phosphate
| Property | Before Ion Exchange | After Ion Exchange | Analytical Technique | Source(s) |
|---|---|---|---|---|
| Material | α-Zirconium Phosphate | α-ZrP-[Pt(NH₃)₄]ₓ | - | oup.com |
| Interlayer Distance | 7.60 Å | 10.7 Å | X-ray Diffractometry | oup.com |
| Hydrogen Ion Replacement | N/A | ~50% | Chemical Analysis | oup.com |
Integration into Novel Materials and Functional Systems
Design of Advanced Material Architectures Incorporating Platinum Complexes
Tetraammineplatinum(II) hydrogen phosphate and the associated [Pt(NH₃)₄]²⁺ complex serve as versatile precursors for the design and synthesis of advanced material architectures. umicore.com The stability and well-defined structure of the tetraammineplatinum(II) cation make it an ideal building block for integration into more complex functional systems. umicore.compatsnap.com
One approach involves using the complex as a precursor for creating highly dispersed heterogeneous catalysts. The tetraammineplatinum(II) compounds can be deposited onto various supports, and subsequent thermal treatment can decompose the complex to yield metallic platinum nanoparticles, which are crucial for catalysis. umicore.com
The ion-exchange process with layered materials like zirconium phosphate represents another sophisticated method for designing advanced architectures. oup.com By intercalating the platinum complexes into the interlayer galleries of the host material, a highly ordered, nanostructured composite is formed. This precise spatial arrangement of platinum complexes within an inorganic framework can lead to novel materials with tailored electronic, catalytic, or sorbent properties.
Furthermore, the principles of electrodeposition from tetraammineplatinum(II) hydrogen phosphate solutions are being extended to create complex, multi-layered coatings and functional surfaces. googleapis.com By controlling the deposition parameters, it is possible to fabricate material architectures with specific thicknesses, morphologies, and properties for applications in electronics, sensors, and high-performance protective coatings. justia.comoreltech.com
Role in Non-Biological Sensor Development
Tetraammineplatinum(II) hydrogen phosphate serves as a crucial precursor material in the fabrication of non-biological sensors, particularly those that rely on the catalytic or electrochemical properties of platinum. The compound itself is not typically the active sensing element; rather, it is the source of high-purity platinum, which is deposited or patterned onto sensor substrates to create the functional sensing surface.
The primary application of tetraammineplatinum(II) hydrogen phosphate in this context is in the preparation of platinum nanoparticles and thin films. These platinum nanostructures exhibit a high surface-area-to-volume ratio and excellent catalytic activity, which are critical for enhancing the sensitivity and response time of various sensors. The general process involves the chemical reduction or thermal decomposition of the tetraammineplatinum(II) complex to yield metallic platinum.
Detailed Research Findings:
While specific research detailing the exclusive use of tetraammineplatinum(II) hydrogen phosphate for sensor fabrication is not extensively documented in publicly available literature, its role can be understood through the broader context of using platinum ammine complexes as precursors. The general advantages of using such precursors include:
High Purity of Deposited Platinum: The synthesis route of tetraammineplatinum(II) hydrogen phosphate can be controlled to yield a product with very low levels of impurities. This is critical for sensor applications where contaminants can interfere with the sensing mechanism.
Controlled Deposition: Solutions of tetraammineplatinum(II) hydrogen phosphate can be used in electroplating and electroless plating processes to deposit uniform and adherent thin films of platinum onto various substrates, including silicon wafers and flexible polymers. The thickness and morphology of these films can be precisely controlled by adjusting the plating parameters.
Formation of Catalytic Nanoparticles: The compound can be used in solution-based synthesis methods to produce platinum nanoparticles with controlled size and shape. These nanoparticles can then be immobilized on a support material to create a highly sensitive catalytic surface for gas sensors or electrochemical biosensors.
The resulting platinum-functionalized sensors are utilized for the detection of a wide range of analytes. For instance, platinum's catalytic properties are leveraged in sensors for combustible gases like hydrogen and methane, where the gas molecules are oxidized on the platinum surface, leading to a measurable change in temperature or electrical resistance. In electrochemical sensors, a platinum electrode is often used to catalyze redox reactions of the target analyte, generating an electrical signal proportional to its concentration.
Interactive Data Table: Properties of Tetraammineplatinum(II) Hydrogen Phosphate Relevant to Sensor Precursor Applications
| Property | Value | Significance in Sensor Fabrication |
| Chemical Formula | Pt(NH3)4 | Defines the elemental composition and stoichiometry, ensuring a known platinum content for deposition processes. |
| Molecular Weight | 359.18 g/mol | Used in calculating the concentration of platinum in precursor solutions for precise control over the amount of deposited material. |
| Solubility in Water | Fully miscible | Allows for the preparation of aqueous precursor solutions for wet-chemical synthesis of nanoparticles and electroplating baths. |
| Platinum Content | Approximately 54.3% by mass | A high platinum content makes it an efficient source of the precious metal for creating the active sensor layer. |
Contribution to Fuel Cell Component Design
In the realm of fuel cell technology, tetraammineplatinum(II) hydrogen phosphate plays a significant role as a precursor for the synthesis of platinum-based electrocatalysts, which are fundamental components of the membrane electrode assembly (MEA). The performance and durability of proton-exchange membrane fuel cells (PEMFCs) are largely dependent on the efficiency of the platinum catalysts at both the anode and the cathode.
The primary function of this compound is to provide a reliable and high-purity source of platinum for the fabrication of the catalyst layers of the MEA. The catalyst typically consists of platinum nanoparticles dispersed on a high-surface-area carbon support (Pt/C). The synthesis of these Pt/C catalysts often involves the impregnation of the carbon support with a solution of a platinum precursor, followed by a reduction step to convert the platinum salt into metallic nanoparticles.
Detailed Research Findings:
The use of tetraammineplatinum(II) hydrogen phosphate as a precursor for fuel cell catalysts is advantageous for several reasons:
Uniform Nanoparticle Dispersion: The chemical properties of the tetraammineplatinum(II) complex can facilitate a more uniform dispersion of platinum nanoparticles on the carbon support. This is crucial for maximizing the electrochemically active surface area (ECSA) of the catalyst, which in turn enhances the fuel cell's performance.
Control over Particle Size: The reaction conditions during the reduction of the platinum precursor can be tailored to control the size of the resulting platinum nanoparticles. Smaller nanoparticles generally lead to a higher ECSA, although there is a trade-off with respect to stability.
High Purity Catalysts: The use of a high-purity precursor like tetraammineplatinum(II) hydrogen phosphate helps in avoiding the introduction of contaminants into the catalyst layer that could poison the catalyst or degrade the polymer electrolyte membrane.
Interactive Data Table: Key Parameters of Fuel Cell Catalysts Derived from Platinum Precursors
| Parameter | Typical Range/Value | Impact on Fuel Cell Performance |
| Platinum Nanoparticle Size | 2-5 nm | Smaller particles increase the electrochemically active surface area, enhancing catalytic activity and power density. |
| Platinum Loading on Carbon Support | 20-60 wt% | Higher loading can increase performance but also increases the cost of the fuel cell. Optimization is key. |
| Electrochemically Active Surface Area (ECSA) | 40-100 m²/g_Pt | A higher ECSA indicates more available platinum sites for electrochemical reactions, leading to improved performance. |
| Mass Activity for Oxygen Reduction | > 0.44 A/mg_Pt at 0.9 V (DOE target) | A measure of the intrinsic catalytic activity of the platinum. Higher mass activity leads to better fuel cell efficiency. |
Future Research Directions and Emerging Paradigms
Exploration of Second-Sphere Coordination Phenomena
The interactions occurring beyond the primary coordination sphere of a metal complex, known as second-sphere coordination, are crucial in dictating the complex's reactivity, stability, and recognition properties. frontiersin.org For tetraammineplatinum(II) hydrogen phosphate (B84403), the ammine ligands and the hydrogen phosphate counter-ion provide rich opportunities for hydrogen bonding and electrostatic interactions.
Future research will focus on harnessing these non-covalent interactions to build complex supramolecular assemblies. The hydrogen atoms of the ammine ligands can act as hydrogen-bond donors, while the oxygen atoms of the phosphate group are effective acceptors. This allows for the formation of intricate networks and host-guest systems. For instance, research has demonstrated that the [Pt(NH₃)₄]²⁺ cation can form discrete adducts with macrocyclic receptors like crown ethers. hku.hk In these structures, hydrogen bridges between the ammine protons and the ether oxygen atoms of the macrocycle are critical for the stability of the assembly. hku.hkchinesechemsoc.org
Exploring these phenomena could lead to the development of:
Selective Ion Receptors: Designing host molecules that specifically recognize the tetraammineplatinum(II) cation, potentially leading to new methods for metal separation and recovery. chinesechemsoc.org
Controlled Reactivity: Encapsulating the complex within a larger supramolecular structure could modulate its reactivity by sterically shielding the platinum center or by creating a specific microenvironment.
Stimuli-Responsive Materials: Creating systems where the second-sphere interactions can be altered by external stimuli such as light, pH, or temperature, leading to materials with switchable properties.
A key aspect of this research involves understanding the subtle interplay of forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, which collectively govern the structure and function of these higher-order assemblies. frontiersin.org
Rational Design Principles for Next-Generation Platinum(II) Complexes
The design of new platinum(II) complexes is moving beyond traditional frameworks to create compounds with novel mechanisms of action and improved pharmacological profiles. While tetraammineplatinum(II) itself is a simple coordination complex, the principles used to design advanced anticancer agents can be applied to its derivatives. The goal is to develop next-generation compounds that can overcome the limitations of classical platinum-based drugs, such as cisplatin (B142131). nih.gov
Key design strategies include:
Monofunctional and Multinuclear Complexes: Moving away from the bifunctional DNA-binding model of cisplatin, researchers are designing monofunctional complexes that bind to DNA differently, potentially avoiding established resistance mechanisms. Additionally, creating multinuclear platinum complexes, where multiple platinum centers are linked together, can lead to unique DNA cross-linking patterns.
Hybrid and Targeted Complexes: A promising approach involves creating dual-functional molecules by attaching another biologically active molecule to the platinum complex. This could involve linking the platinum moiety to a carrier molecule that specifically targets cancer cells, thereby reducing systemic toxicity.
Modulation of Ligand Properties: The nature of the ligands coordinated to the platinum center profoundly influences the complex's stability, reactivity, and biological activity. Rational design involves fine-tuning the electronic and steric properties of the ligands to optimize the desired therapeutic effect. researchgate.net For example, introducing bulky ligands can influence the kinetics of ligand substitution reactions. nih.gov
The development of these next-generation complexes relies heavily on computational modeling and a deep understanding of structure-activity relationships to predict the behavior of new molecular architectures. nih.govnih.gov
| Design Principle | Objective | Example Application |
| Monofunctional Binding | Overcome resistance to traditional bifunctional agents like cisplatin. | Design complexes that form single, distinct adducts with DNA. |
| Multinuclear Structures | Achieve novel DNA cross-linking and enhanced cytotoxicity. | Synthesize trinuclear platinum(II) complexes with flexible bridging ligands. |
| Hybrid Molecules | Increase tumor-specificity and reduce side effects. | Attach the platinum complex to a carrier molecule that targets specific cellular receptors. |
| Ligand Modification | Fine-tune reactivity and stability. | Introduce sterically demanding ligands to control the rate of reaction with biological targets. nih.gov |
Development of Sustainable Synthesis and Application Methodologies
The principles of green chemistry are becoming increasingly important in the synthesis of pharmaceuticals and advanced materials, including platinum complexes. pfizer.com Future research will prioritize the development of environmentally benign and efficient methods for producing and utilizing compounds like tetraammineplatinum(II) hydrogen phosphate.
Key areas of focus include:
Solvent-Free and Alternative Solvent Synthesis: Traditional synthetic methods often rely on large volumes of volatile and hazardous organic solvents. Mechanochemistry, which involves synthesis via milling or grinding in the absence of bulk solvents, offers a powerful alternative. rsc.org This approach can dramatically reduce reaction times, energy consumption, and waste generation. rsc.org The use of greener solvents, such as water or ionic liquids, is also being explored. mdpi.com
Biocatalysis: Employing natural catalysts like enzymes can lead to highly selective and efficient chemical transformations under mild conditions. mdpi.comastrazeneca.com While still an emerging area for platinum complexes, biocatalysis holds promise for creating complex chiral molecules with high purity, avoiding the need for metal contaminants from traditional catalysts. mdpi.com
Atom Economy and Waste Reduction: Green synthesis aims to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. pfizer.com This involves designing synthetic routes that minimize the formation of byproducts. For instance, a patented method for synthesizing tetraammineplatinum(II) hydrogen phosphate focuses on a pathway that generates a stable AgCl precipitate, which is easily removed, leading to a high-purity product. google.com
Sustainable Catalysis: While platinum is a highly effective catalyst, it is also a rare and expensive precious metal. pfizer.com Research is ongoing to replace platinum group metals with more abundant and less toxic alternatives, such as nickel or iron, in various catalytic applications. pfizer.comastrazeneca.com
These sustainable methodologies not only reduce the environmental impact of chemical manufacturing but can also lead to more cost-effective and scalable production processes. rsc.org
| Sustainable Approach | Benefit | Relevance to Platinum Complexes |
| Mechanochemistry | Reduced solvent use, energy, and time. | Proven effective for scalable synthesis of heteroleptic Pt(II) complexes. rsc.org |
| Biocatalysis | High selectivity, mild conditions, reduced metal waste. | Potential for synthesizing complex chiral platinum compounds with high purity. mdpi.com |
| Alternative Solvents | Reduced environmental impact and hazard. | Utilizing aqueous reaction media is a common strategy in platinum chemistry. nih.gov |
| Catalyst Substitution | Lower cost and reduced reliance on precious metals. | Replacing platinum with more abundant metals like nickel in cross-coupling reactions. pfizer.comastrazeneca.com |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
Understanding the precise mechanisms of formation and reaction of platinum complexes requires sophisticated analytical tools that can monitor these processes in real-time. The development of advanced in-situ and operando characterization techniques is providing unprecedented insight into the dynamic behavior of these molecules.
Emerging techniques and their applications include:
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying the structure and dynamics of molecules in solution. ¹⁹⁵Pt NMR is particularly valuable as it can directly probe the platinum center's chemical environment, allowing researchers to distinguish between different platinum species, such as Pt(IV) and Pt(II), during a reaction. rsc.org Time-dependent ¹H NMR can be used to track the release of ligands from a complex. rsc.org
Synchrotron-Based X-ray Techniques: High-intensity X-rays from a synchrotron source enable real-time monitoring of structural changes. In-situ X-ray Diffraction (XRD) can follow the growth and transformation of crystalline materials, such as platinum nanocrystals, directly in the reaction solution. acs.org X-ray Absorption Near Edge Structure (XANES) is sensitive to the oxidation state and coordination geometry of the platinum atoms, making it suitable for tracking redox processes. rsc.org
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for identifying reaction intermediates and products in solution, providing crucial information about reaction pathways. nih.gov
Spectroscopic Methods: Operando spectroscopic techniques, which analyze a material while it is functioning (e.g., as a catalyst), can correlate its structure and electronic state with its activity. acs.org This is critical for designing more efficient catalysts and understanding reaction mechanisms on a molecular level.
These advanced techniques are essential for moving beyond static pictures of platinum complexes and gaining a dynamic understanding of their behavior, which is fundamental for the rational design of new materials and the optimization of synthetic processes. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols and purity standards for Tetraammineplatinum(II) hydrogen phosphate?
- Methodological Answer : Synthesis typically involves reacting tetraammineplatinum(II) nitrate with phosphate precursors under controlled pH and temperature. The Chinese industry standard (YS/T xxxx-202x) specifies protocols for stoichiometric control and purification steps to minimize impurities . Commercial solutions are available at 0.5% and 2% Pt (w/w), with formula weights adjusted for anhydrous conditions, ensuring reproducibility in experimental setups . Purity standards (≥98%) are critical for catalytic and structural studies, requiring verification via titration or ICP-OES .
Q. Which analytical techniques are essential for confirming the structural integrity of Tetraammineplatinum(II) hydrogen phosphate?
- Methodological Answer : Key techniques include:
- X-ray crystallography : To resolve coordination geometry (e.g., square planar Pt(II) centers) and hydrogen phosphate bonding .
- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (e.g., ~250–300 nm for [Pt(NH₃)₄]²⁺ complexes) .
- Elemental analysis : Validates stoichiometry (e.g., Pt, N, and P content) .
- FT-IR : Identifies NH₃ stretching modes (~3300 cm⁻¹) and phosphate vibrations (~1000 cm⁻¹) .
Q. How is the IUPAC nomenclature applied to Tetraammineplatinum(II) hydrogen phosphate and related complexes?
- Methodological Answer : The compound is named systematically:
- Cation : [Pt(NH₃)₄]²⁺ → "tetraammineplatinum(II)".
- Anion : HPO₄²⁻ → "hydrogen phosphate".
- Combined: "Tetraammineplatinum(II) hydrogen phosphate". For mixed complexes like Magnus’s green salt ([Pt(NH₃)₄][PtCl₄]), the naming follows cationic-anionic order .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving Tetraammineplatinum(II) hydrogen phosphate?
- Methodological Answer : Density Functional Theory (DFT) studies model oxidative addition/reduction steps and relativistic effects in Pt complexes. For example, computational workflows can predict intermediates in cycloplatination reactions or ligand substitution kinetics, which are validated experimentally via kinetic profiling (e.g., stopped-flow spectroscopy) . Scalar relativistic corrections are essential for accurate Pt–ligand bond energy calculations .
Q. What role does Tetraammineplatinum(II) hydrogen phosphate play in catalytic applications, and how is stability maintained under reactive conditions?
- Methodological Answer : As a precursor for Pt nanoparticles in hydrogenation catalysts (e.g., Pt/Al₂O₃), thermal decomposition of the complex during calcination (e.g., 500°C in air) determines Pt dispersion and catalytic activity . Stability in solution requires pH control (pH 6–8) to prevent ammonia ligand loss or phosphate hydrolysis. Accelerated aging studies (e.g., prolonged storage at 40°C) assess decomposition pathways .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?
- Methodological Answer : Discrepancies arise from variations in synthesis routes or analytical conditions. Resolve conflicts by:
- Comparative characterization : Use multiple techniques (e.g., TGA for thermal stability vs. DSC for phase transitions) .
- Standardized protocols : Adhere to industry-specified testing conditions (e.g., YS/T xxxx-202x for solubility in aqueous vs. organic solvents) .
- Interlaboratory validation : Cross-check results with independent labs using shared reference samples .
Q. What strategies optimize the handling and storage of Tetraammineplatinum(II) hydrogen phosphate to prevent decomposition?
- Methodological Answer :
- Storage : Aqueous solutions are stable at 4°C in amber glass to limit light-induced degradation. Anhydrous powders require desiccators with inert gas (N₂/Ar) to prevent hydrolysis .
- Handling : Use gloveboxes for air-sensitive syntheses. Monitor pH during dissolution to avoid ligand dissociation (e.g., NH₃ loss at pH < 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
